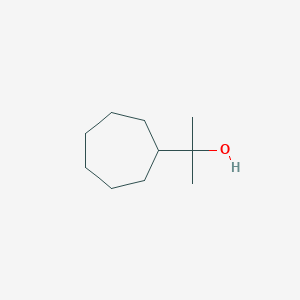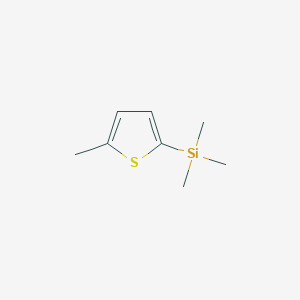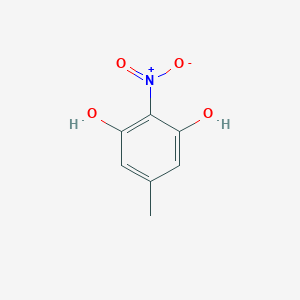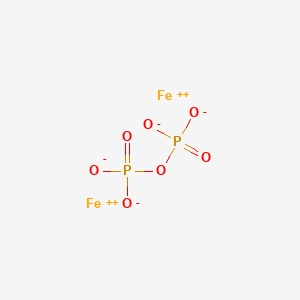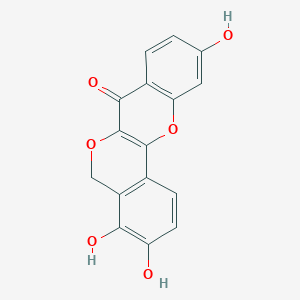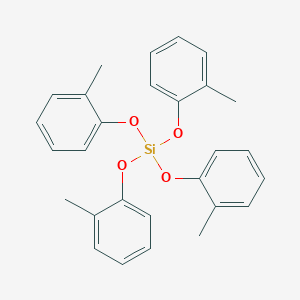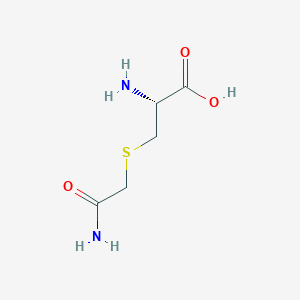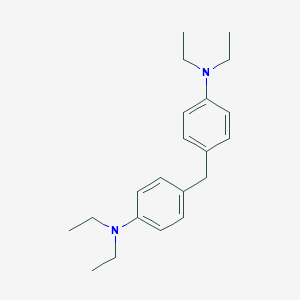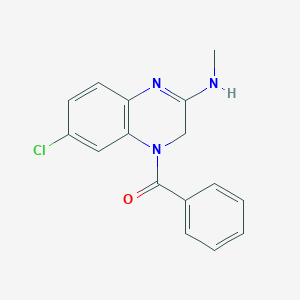
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline (BMQ) is a synthetic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in the field of neuroscience. BMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and learning and memory processes. The purpose of
Mécanisme D'action
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. As a result, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline blocks the influx of calcium ions into the cell, which is necessary for the induction of LTP and other physiological processes.
Effets Biochimiques Et Physiologiques
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of LTP in the hippocampus, which is believed to underlie learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been shown to block the development of kindling, a process that is believed to underlie the development of epilepsy. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in various physiological processes. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to have a long half-life, which allows for sustained NMDA receptor blockade. However, there are also limitations to the use of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline in lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline. One potential area of research is the development of more potent and selective NMDA receptor antagonists. Additionally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used as a tool to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline could be used in the development of novel therapeutics for these disorders, either as a standalone treatment or in combination with other drugs.
Méthodes De Synthèse
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloro-3-methylquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with lithium aluminum hydride to reduce the carbonyl group, followed by chlorination with thionyl chloride to introduce the chlorine atom. The final step involves the reaction of the chlorinated product with methylamine to introduce the methylamino group.
Applications De Recherche Scientifique
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been widely studied for its potential applications in neuroscience research. It has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory processes. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has been shown to block the induction of long-term potentiation (LTP), a process that is believed to underlie learning and memory. 1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline has also been used to study the effects of NMDA receptor blockade on various physiological processes, such as pain perception, seizure activity, and neuroprotection.
Propriétés
Numéro CAS |
17953-25-2 |
|---|---|
Nom du produit |
1-Benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
Formule moléculaire |
C16H14ClN3O |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
(7-chloro-3-methylimino-2,4-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14ClN3O/c1-18-15-10-20(16(21)11-5-3-2-4-6-11)14-9-12(17)7-8-13(14)19-15/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
KAPRPZQROKADKP-UHFFFAOYSA-N |
SMILES isomérique |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
SMILES |
CN=C1CN(C2=C(N1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CNC1=NC2=C(C=C(C=C2)Cl)N(C1)C(=O)C3=CC=CC=C3 |
Synonymes |
1-benzoyl-7-chloro-1,2-dihydro-3-methylaminoquinoxaline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



